2-Chloro-4-nitrophenyl-beta-D-lactoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

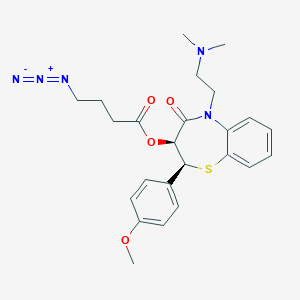

The synthesis of 2-Chloro-4-nitrophenyl-beta-D-lactoside involves the interaction of hepta-acetate-alpha-D-maltosyl bromide with 2-chloro-4-nitrophenol in a two-phase system using a phase transfer catalyst. This method is a part of the synthesis of beta-maltosides, derivatives that are utilized as substrates for determining alpha-glucosidase activity (Voznyĭ et al., 1996).

Molecular Structure Analysis

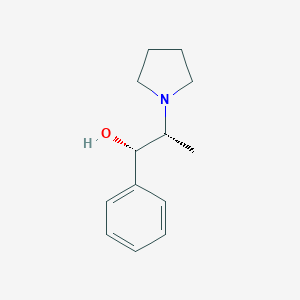

The molecular structure of 2-Chloro-4-nitrophenyl-beta-D-lactoside, as with related compounds, is characterized by the presence of a beta-lactoside group. This structural component plays a crucial role in its reactivity and interaction with enzymes such as beta-galactosidase. While specific details on the molecular structure of 2-Chloro-4-nitrophenyl-beta-D-lactoside are limited, studies on similar compounds provide insights into the behavior and properties of these types of molecules (Akkurt et al., 2010).

Chemical Reactions and Properties

2-Chloro-4-nitrophenyl-beta-D-lactoside serves as a substrate in enzymatic reactions, specifically in the assay of neutral alpha-glucosidase activity. Its design allows for increased sensitivity and convenience in biochemical assays compared to other substrates, highlighting its chemical reactivity and utility in research contexts (Voznyĭ et al., 1996).

Scientific Research Applications

Enzymatic Synthesis and Transfer Reactions

2-Chloro-4-nitrophenyl-beta-D-lactoside has been explored in the field of enzymatic synthesis and transfer reactions. Totani et al. (2001) used this compound in the synthesis of aliphatic beta-lactosides, demonstrating its utility in mimicking units of glycosphingolipids using Trichoderma reesei cellulase (Totani, Yasutake, Ohi, Murata, & Usui, 2001). Additionally, Usui et al. (1993) utilized this compound in the synthesis of β-d-galactosyl disaccharide derivatives, highlighting its role in transglycosylation processes (Usui, Kubota, & Ohi, 1993).

Inhibitory Properties in Galectins

Research by Giguère et al. (2006) examined aryl O- and S-galactosides and lactosides as specific inhibitors of human galectins-1 and -3. In this study, 2-Chloro-4-nitrophenyl-beta-D-lactoside showed potential in modulating the electrostatic potential at specific sites, influencing the inhibitory properties against galectin-1 (Giguère, Sato, St‐Pierre, Sirois, & Roy, 2006).

Application in Biochemistry and Molecular Biology

In the field of biochemistry and molecular biology, 2-Chloro-4-nitrophenyl-beta-D-lactoside has been used as a substrate for various enzymatic assays. Voznyi et al. (1996) synthesized beta-maltosides, including 2-Chloro-4-nitrophenyl-beta-D-maltoside, for determining alpha-glucosidase activity (Voznyi, Lukomskaia, Lanskaia, & Podkidysheva, 1996). Hwang and Scott (1993) focused on the synthesis, characterization, and diagnostic applications of 2-Chloro-4-Nitrophenyl-β-D-Galactopyranoside, highlighting its enhanced sensitivity in enzyme immunoassays (Hwang & Scott, 1993).

Other Relevant Studies

- A study by Deshpande, Eriksson, and Pettersson (1984) formulated a procedure using synthetic substrates for determining exo-1,4,-beta-glucanases, where p-nitrophenyl-beta-D-lactoside was used as a selective substrate (Deshpande, Eriksson, & Pettersson, 1984).

- Research by Rudnick, Schildiner, and Kaback (1976) involved the use of p-nitrophenyl alpha-D-galactopyranoside, a related compound, in studying the equilibrium between forms of the lac carrier protein in Escherichia coli membrane vesicles (Rudnick, Schildiner, & Kaback, 1976).

properties

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-17-15(27)13(25)16(10(5-22)32-17)33-18-14(26)12(24)11(23)9(4-21)31-18/h1-3,9-18,21-27H,4-5H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGBZYLCQCJGOG-MUKCROHVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583467 |

Source

|

| Record name | 2-Chloro-4-nitrophenyl 4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-nitrophenyl-beta-D-lactoside | |

CAS RN |

120583-41-7 |

Source

|

| Record name | 2-Chloro-4-nitrophenyl 4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-](/img/structure/B55108.png)

![8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B55132.png)